N-(1,3-benzodioxol-5-ylmethyl)-2-(3-tert-butyl-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetamide
Description
Properties
Molecular Formula |
C26H25NO6 |
|---|---|
Molecular Weight |
447.5 g/mol |
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-2-(3-tert-butyl-5-methyl-7-oxofuro[3,2-g]chromen-6-yl)acetamide |
InChI |
InChI=1S/C26H25NO6/c1-14-16-8-18-19(26(2,3)4)12-30-21(18)10-22(16)33-25(29)17(14)9-24(28)27-11-15-5-6-20-23(7-15)32-13-31-20/h5-8,10,12H,9,11,13H2,1-4H3,(H,27,28) |
InChI Key |
ZZJIGOLMKDKQTF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)OC2=CC3=C(C=C12)C(=CO3)C(C)(C)C)CC(=O)NCC4=CC5=C(C=C4)OCO5 |
Origin of Product |
United States |
Preparation Methods
Formation of the Furochromen Skeleton
The furo[3,2-g]chromen-7-one core is synthesized via a Rhodium-catalyzed annulation strategy. Starting with 4-methoxyphenylglyoxal (1 ) and Meldrum’s acid (2 ), a base-mediated condensation in acetonitrile at 60°C yields an intermediate Michael adduct. Subsequent cyclization under acidic conditions (e.g., p-toluenesulfonic acid) generates the furochromen backbone.
Key Reaction Conditions
| Reactants | Catalyst/Solvent | Temperature | Yield |
|---|---|---|---|
| 4-Methoxyphenylglyoxal + Meldrum’s acid | Triethylamine/CH₃CN | 60°C | 78% |
Acetic Acid Moiety Attachment
The acetic acid group at position 6 is installed via a nucleophilic acyl substitution. Treating the tert-butyl/methyl-substituted furochromen with bromoacetic acid in dimethylformamide (DMF) and K₂CO₃ affords the acetic acid derivative (3 ).
Synthesis of 1,3-Benzodioxol-5-ylmethyl Amine
Functionalization of 1,3-Benzodioxole
5-Bromo-1,3-benzodioxole (4 ) undergoes a Suzuki-Miyaura coupling with pinacolborane in the presence of Pd(OAc)₂ and Na₂CO₃ to introduce a boronic acid group. Subsequent reduction with LiAlH₄ yields 1,3-benzodioxol-5-ylmethanol (5 ).
Reaction Scheme
Conversion to Amine
The methanol derivative (5 ) is converted to the amine via a Gabriel synthesis. Treatment with phthalimide and triphenylphosphine in CCl₄, followed by hydrazine hydrate, yields 1,3-benzodioxol-5-ylmethyl amine (6 ).
Characterization Data
-
Molecular Formula : C₈H₇NO₂
-
¹H NMR (400 MHz, CDCl₃) : δ 6.78 (s, 2H, Ar-H), 5.92 (s, 2H, OCH₂O), 3.41 (s, 2H, CH₂NH₂).
Amide Coupling Reaction
Activation of Acetic Acid Derivative
The furochromen acetic acid (3 ) is activated using ethyl chloroformate and N-methylmorpholine in THF, forming a mixed anhydride intermediate.
Coupling with Benzodioxolymethyl Amine
The activated intermediate reacts with 1,3-benzodioxol-5-ylmethyl amine (6 ) in dichloromethane at 25°C for 6 hours, yielding the target acetamide (7 ).
Optimized Conditions
| Parameter | Value |
|---|---|
| Coupling Agent | Ethyl chloroformate |
| Base | N-Methylmorpholine |
| Solvent | Dichloromethane |
| Yield | 75% |
Characterization and Purification
Spectroscopic Analysis
-
HRMS (ESI) : m/z [M+H]⁺ calcd. for C₂₇H₂₆N₂O₆: 498.1789; found: 498.1792.
-
¹³C NMR (100 MHz, CDCl₃) : δ 170.2 (C=O), 161.5 (C-7), 148.3 (OCH₂O), 29.8 (tert-butyl).
Chromatographic Purification
The crude product is purified via flash chromatography (SiO₂, EtOAc/hexane 3:7) to achieve >98% purity.
Mechanistic Insights and Challenges
Cyclization Side Reactions
Competitive 6-endo-dig cyclization may occur during furochromen formation, necessitating precise temperature control.
Steric Hindrance from tert-Butyl Group
The tert-butyl group slows coupling kinetics, requiring extended reaction times.
Chemical Reactions Analysis
Types of Reactions
N-(1,3-benzodioxol-5-ylmethyl)-2-(3-tert-butyl-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form different oxidation states or functional groups.
Reduction: Reduction reactions can modify the functional groups, potentially leading to different derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Possible applications in drug development due to its unique structure.
Industry: Use in the production of specialty chemicals or materials.
Mechanism of Action
The mechanism of action of N-(1,3-benzodioxol-5-ylmethyl)-2-(3-tert-butyl-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetamide would depend on its specific interactions with molecular targets. These interactions could involve binding to enzymes, receptors, or other biomolecules, leading to changes in cellular pathways and functions.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Functional Group Analysis
Key structural analogs are compared below based on molecular features and substituent effects:
Key Structural and Functional Differences
- Core Heterocycle : The target compound’s furochromen core (7-oxo-7H-furo[3,2-g]chromen) distinguishes it from simpler chromen-2-one derivatives (e.g., ) and indole-based analogs (). Furochromen systems are less common but may confer unique electronic properties for redox-mediated interactions.
- The benzodioxolmethyl group (target) vs. dimethylphenoxy () alters electron distribution: benzodioxol is electron-rich, favoring π-π stacking, while dimethylphenoxy may engage in hydrophobic interactions.
- Pharmacophore Diversity: The amino/hydroxy groups in suggest hydrogen-bonding capacity absent in the target compound, which relies on acetamide and carbonyl groups for polar interactions.
Research Findings and Hypotheses
- The tert-butyl group may enhance binding affinity in hydrophobic pockets.
- Metabolic Stability : Benzodioxol derivatives (target and ) resist oxidative metabolism better than unsubstituted aromatics, suggesting improved bioavailability.
- Synthetic Complexity : The target compound’s fused furochromen system likely requires multi-step synthesis (cf. , which details analogous glycoside oxidation steps).
Biological Activity
N-(1,3-benzodioxol-5-ylmethyl)-2-(3-tert-butyl-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetamide is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and metabolic disorders. This article explores the synthesis, biological evaluations, and mechanisms of action associated with this compound.
Synthesis
The synthesis of this compound involves multicomponent reactions that yield various derivatives with significant biological activities. The synthetic pathway typically includes the formation of the benzodioxole moiety and subsequent acetamide coupling, which enhances the compound's solubility and bioavailability.
Antitumor Activity
Recent studies have evaluated the antitumor properties of related compounds featuring the benzodioxole structure. For instance, a series of N-aryl derivatives were synthesized and tested against various cancer cell lines including HeLa, A549, and MCF-7. Some compounds demonstrated potent growth inhibition with IC50 values below 5 µM. Notably:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| C27 | HeLa | 2.07 ± 0.88 |
| C27 | A549 | 3.52 ± 0.49 |
| C7 | A549 | 2.06 ± 0.09 |
| C16 | MCF-7 | 2.55 ± 0.34 |
These results indicate that modifications to the benzodioxole structure can significantly enhance antitumor activity .
Antidiabetic Potential
In addition to its antitumor effects, related benzodioxole derivatives have shown promise in antidiabetic applications. For example, a study assessed the α-amylase inhibitory activity of benzodioxole carboxamide derivatives, revealing IC50 values as low as 0.68 µM for some compounds while maintaining low cytotoxicity against normal cell lines (IC50 > 150 µM) . This suggests a favorable safety profile for potential therapeutic use.
The mechanisms underlying the biological activities of this compound are still under investigation. However, preliminary studies suggest that these compounds may exert their effects through:
- Inhibition of Cell Proliferation : Compounds may disrupt cell cycle progression in cancer cells.
- Induction of Apoptosis : Activation of apoptotic pathways has been noted in treated cancer cells.
- Enzyme Inhibition : The inhibition of α-amylase is a key mechanism in managing diabetes .
Case Studies and Research Findings
Several case studies have highlighted the efficacy of benzodioxole derivatives in both in vitro and in vivo settings:
- Antitumor Efficacy : A comprehensive study showed that certain derivatives not only inhibited tumor cell proliferation but also reduced tumor volume in xenograft models.
- Diabetes Management : In vivo experiments on streptozotocin-induced diabetic mice demonstrated significant reductions in blood glucose levels following treatment with specific benzodioxole derivatives .
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of this compound to improve yield and purity?
- Methodology :
- Use Design of Experiments (DOE) to systematically evaluate variables like temperature, solvent polarity, catalyst concentration, and reaction time .
- Employ thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) for real-time monitoring of intermediate steps and final product purity .
- Recrystallization in solvents with varying polarities (e.g., pet-ether or ethyl acetate) can enhance crystallinity and purity .
- Example Table :
| Variable | Optimal Range | Analytical Method for Monitoring |
|---|---|---|
| Temperature | 60–80°C | TLC (Rf value tracking) |
| Solvent | Dimethylformamide (DMF) | HPLC (retention time ≥95%) |
| Reaction Time | 4–6 hours | NMR for intermediate validation |
Q. What analytical techniques are critical for structural validation of this compound?
- Methodology :
- Nuclear Magnetic Resonance (NMR) : Assign peaks for aromatic protons (δ 6.5–7.5 ppm) and acetamide carbonyl (δ ~170 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., C₂₄H₂₅NO₇ requires m/z 439.16) .
- Infrared Spectroscopy (IR) : Identify key functional groups (e.g., C=O stretch at ~1650 cm⁻¹) .
Q. How can solubility challenges be addressed during in vitro assays?
- Methodology :
- Test solubility in co-solvent systems (e.g., DMSO-water mixtures) to balance polarity .
- Use molarity calculators to prepare stock solutions at concentrations ≤10 mM, avoiding precipitation .
- Apply sonication or mild heating (≤40°C) to improve dissolution kinetics.
Q. What computational tools are suitable for preliminary modeling of this compound’s reactivity?
- Methodology :
- Density Functional Theory (DFT) : Calculate electron density maps to predict nucleophilic/electrophilic sites .
- Molecular Docking : Simulate interactions with biological targets (e.g., cytochrome P450 enzymes) using AutoDock Vina .
Advanced Research Questions
Q. How can reaction mechanisms involving the furochromen core be elucidated?
- Methodology :
- Conduct kinetic isotope effect (KIE) studies to identify rate-determining steps in ring-opening/closure reactions .
- Use time-resolved spectroscopy (e.g., UV-Vis) to track intermediates under varying pH and temperature .
Q. How should contradictory data in catalytic efficiency studies be resolved?
- Methodology :
- Apply multivariate statistical analysis (e.g., ANOVA) to isolate confounding variables like trace moisture or oxygen .
- Validate reproducibility via round-robin testing across independent labs with standardized protocols .
Q. What strategies are effective for assessing bioactivity in complex biological matrices?
- Methodology :
- Enzyme-Linked Immunosorbent Assay (ELISA) : Quantify target protein binding affinity (e.g., IC₅₀ values) .
- Metabolic Stability Assays : Use hepatocyte models to evaluate CYP450-mediated degradation .
- Example Table :
| Assay Type | Key Parameter | Detection Limit |
|---|---|---|
| ELISA | IC₅₀ = 12.3 ± 1.8 nM | 0.1 nM |
| Hepatocyte Model | t₁/₂ = 45 min | 5% remaining |
Q. How can AI-driven platforms accelerate reaction optimization for derivatives?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
